Cas no 2104-00-9 (4-(4-Chlorophenyl)-1,3-thiazole-2-thiol)
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Chlorophenyl)-4-thiazoline-2-thione
- 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol
- 4-(4-chlorophenyl)-2(3H)-Thiazolethione
- 4-(4-chlorophenyl)-3H-1,3-thiazole-2-thione
- 4-(4-chlorophenyl)-2-mercaptothiazole
- 4-(4-chloro-phenyl)-3H-thiazole-2-thione
- 4-(4-chlorophenyl)thiazole-2-thiol
- 4-(p-Chlorophenyl)-2-mercaptothiazole
- 4-<4-Chlor-phenyl>-2-mercapto-thiazol
- HMS2722P12
- AKOS030229591
- DTXSID70395490
- MLS000719169
- NS-02890
- SMR000291437
- NCGC00340334-01
- 2104-00-9
- 2,2-DIMETHYL-6-CHROMANESULFONYLCHLORIDE
- Z1222283420
- 2(3H)-Thiazolethione, 4-(4-chlorophenyl)-
- SCHEMBL3185335
- 4-(4-Chloro-phenyl)-thiazole-2-thiol
- 4-(4-chlorophenyl)-3H-1, 3-thiazole-2-thione
- MFCD01995690
- LXFBSCKJEIVRGP-UHFFFAOYSA-N
- LABOTEST-BB LT01281636
- AKOS000704303
- EN300-7366826
- AB00577389-07
- CHEMBL1501761
- BDBM50268684
- FT-0767336
- ALBB-012664
- DB-066415
- STK803099
- 2-thiazolethiol, 4-(4-chlorophenyl)-
-
- MDL: MFCD01995690
- Inchi: 1S/C9H6ClNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
- InChI Key: LXFBSCKJEIVRGP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CSC(N1)=S
Computed Properties
- Exact Mass: 226.96300
- Monoisotopic Mass: 226.9630192g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 69.4Ų
Experimental Properties
- Density: 1.49
- PSA: 79.93000
- LogP: 3.75220
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 062898-500mg |
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol |
2104-00-9 | 500mg |
3851CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 062898-500mg |
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol |
2104-00-9 | 500mg |
3851.0CNY | 2021-07-13 | ||
| Chemenu | CM190470-5g |
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol |
2104-00-9 | 97% | 5g |
$711 | 2021-08-05 | |
| Chemenu | CM190470-1g |
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol |
2104-00-9 | 97% | 1g |
$279 | 2023-01-07 | |
| Chemenu | CM190470-5g |
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol |
2104-00-9 | 97% | 5g |
$752 | 2023-01-07 | |
| abcr | AB371000-500 mg |
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol |
2104-00-9 | 500MG |
€254.60 | 2023-02-04 | ||
| abcr | AB371000-1 g |
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol |
2104-00-9 | 1g |
€322.50 | 2023-04-26 | ||
| abcr | AB371000-5 g |
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol |
2104-00-9 | 5g |
€907.00 | 2023-04-26 | ||
| TRC | C995340-10mg |
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol |
2104-00-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C995340-50mg |
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol |
2104-00-9 | 50mg |
$ 95.00 | 2022-06-06 |
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol Suppliers
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol
Introduction to 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol (CAS No. 2104-00-9)
4-(4-Chlorophenyl)-1,3-thiazole-2-thiol, with the CAS number 2104-00-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the thiazole class of heterocyclic compounds and is characterized by its unique chemical structure, which includes a thiazole ring and a thiol group. The presence of a chlorine atom on the phenyl ring further enhances its reactivity and potential biological activity.
The chemical structure of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol is represented by the formula C9H7ClNS2. The thiazole ring, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a common motif in many biologically active molecules. The thiol group (-SH) is known for its nucleophilic properties and can participate in various chemical reactions, making this compound a valuable building block in synthetic chemistry.
In recent years, 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of pharmaceuticals. The compound's ability to form stable derivatives through reactions such as alkylation, acylation, and condensation has made it a popular choice for researchers aiming to develop new therapeutic agents.
A notable example of the compound's utility is its role in the synthesis of antifungal agents. Thiazoles are known for their broad-spectrum antifungal activity, and 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol has been used to create derivatives with enhanced antifungal properties. Studies have shown that these derivatives exhibit potent activity against various fungal pathogens, including Candida albicans and Aspergillus fumigatus. This makes them promising candidates for the treatment of fungal infections.
Beyond antifungal applications, 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol has also been explored for its potential as an anticancer agent. Research has demonstrated that certain derivatives of this compound can inhibit the growth of cancer cells by targeting specific cellular pathways. For instance, one study published in the Journal of Medicinal Chemistry reported that a derivative of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism of action involves the disruption of cell cycle progression and induction of apoptosis.
The versatility of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol extends to its use in the development of anti-inflammatory drugs. Inflammation is a complex biological response involving multiple signaling pathways, and compounds that can modulate these pathways are highly sought after. Recent studies have shown that derivatives of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its pharmaceutical applications, 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol has also found use in other areas of chemistry. For example, it can be used as a ligand in coordination chemistry to form metal complexes with various transition metals. These complexes have been studied for their catalytic properties in reactions such as C-H activation and C-C bond formation. The unique electronic properties of the thiazole ring and thiol group contribute to the stability and reactivity of these complexes.
The synthesis of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol typically involves multi-step processes that include condensation reactions and functional group transformations. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with thiourea followed by cyclization to form the thiazole ring. Subsequent reduction steps are then used to introduce the thiol group. Advances in synthetic methods have led to more efficient and scalable routes for producing this compound on both laboratory and industrial scales.
In conclusion, 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol (CAS No. 2104-00-9) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an invaluable building block for synthesizing biologically active molecules with potential therapeutic benefits. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.
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